1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride
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Overview
Description
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride is a chemical compound with a unique spiro structure. This compound is characterized by the presence of a sulfur atom in a spiro configuration, which is bonded to a nonane ring and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride typically involves the following steps:
Formation of the Spiro Ring: The initial step involves the formation of the spiro ring structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Oxidation: The sulfur atom in the spiro ring is then oxidized to form the 1,1-dioxo group. Common oxidizing agents such as hydrogen peroxide or peracids can be used under controlled conditions.
Amination: The introduction of the amine group is carried out through a nucleophilic substitution reaction. This step may involve the use of amine sources like ammonia or primary amines.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thioether or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkyl halides.
Major Products
Sulfone Derivatives: Formed through oxidation.
Thioether/Thiol Derivatives: Formed through reduction.
Substituted Amines: Formed through nucleophilic substitution.
Scientific Research Applications
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to bind to enzymes and receptors, modulating their activity. The dioxo group and amine functionality play crucial roles in these interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-2-carboxylic acid: Similar spiro structure but with a carboxylic acid group instead of an amine.
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonane-4-amine: Similar structure with the amine group at a different position.
Uniqueness
1,1-Dioxo-1lambda6-thiaspiro[3.5]nonan-3-amine;hydrochloride is unique due to its specific positioning of the amine group and the hydrochloride salt form, which enhances its solubility and reactivity. This makes it particularly valuable in applications where solubility and specific reactivity are crucial.
Properties
IUPAC Name |
1,1-dioxo-1λ6-thiaspiro[3.5]nonan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-7-6-12(10,11)8(7)4-2-1-3-5-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQIOPKSHGGIFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CS2(=O)=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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